Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]-
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Overview
Description
Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an imine linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction of the imine linkage can yield the corresponding amine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. Its bromine and hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 2-Bromobenzoic acid
- 5-Bromo-2-chlorobenzoic acid
Comparison
Compared to similar compounds, Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- is unique due to the presence of both a bromine atom and an imine linkage, which enhance its reactivity and versatility in various chemical reactions
Properties
CAS No. |
57039-60-8 |
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Molecular Formula |
C14H10BrNO3 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
2-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H10BrNO3/c15-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)14(18)19/h1-8,17H,(H,18,19) |
InChI Key |
NQGZOBSSPFKBAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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